molecular formula C13H19ClN2O3 B114417 4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride CAS No. 143579-15-1

4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride

Cat. No. B114417
M. Wt: 286.75 g/mol
InChI Key: ZVBDTLZLYZKUHR-UHFFFAOYSA-N
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Description

4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Mexidol or Emoxypine and is a derivative of pyridoxine, a vitamin B6 analog. Mexidol has been extensively studied for its neuroprotective, antioxidant, and anxiolytic properties.

Mechanism Of Action

The mechanism of action of Mexidol is not fully understood. However, it is believed to work by reducing oxidative stress and inflammation in the brain. Mexidol has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also inhibits the production of reactive oxygen species and reduces lipid peroxidation. Additionally, Mexidol has been found to modulate the levels of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA).

Biochemical And Physiological Effects

Mexidol has been found to have various biochemical and physiological effects. It has been found to increase cerebral blood flow and oxygen consumption in the brain. Mexidol also reduces the levels of proinflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, Mexidol has been found to improve cognitive function and memory.

Advantages And Limitations For Lab Experiments

Mexidol has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has been extensively studied for its potential applications in various fields of scientific research. However, Mexidol also has some limitations for lab experiments. It has a short half-life and requires frequent dosing. Additionally, Mexidol has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Mexidol. One potential area of research is the development of more potent derivatives of Mexidol with improved pharmacokinetic properties. Another potential area of research is the investigation of Mexidol's potential applications in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, Mexidol's potential applications in the treatment of other diseases such as cardiovascular disease and diabetes should be investigated.

Synthesis Methods

The synthesis of Mexidol involves the reaction of 2-methoxyphenol with morpholine and acetic anhydride in the presence of a catalyst. The resulting product is then hydrolyzed to obtain 4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride. This synthesis method has been optimized to obtain high yields of Mexidol with purity greater than 99%.

Scientific Research Applications

Mexidol has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess neuroprotective properties and can be used to treat various neurological disorders such as stroke, traumatic brain injury, and Alzheimer's disease. Mexidol has also been found to possess antioxidant properties and can be used to prevent oxidative stress-induced damage to cells. Additionally, Mexidol has been studied for its anxiolytic properties and can be used to treat anxiety disorders.

properties

CAS RN

143579-15-1

Product Name

4-Morpholineacetamide, N-(2-methoxyphenyl)-, monohydrochloride

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-morpholin-4-ylacetamide;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c1-17-12-5-3-2-4-11(12)14-13(16)10-15-6-8-18-9-7-15;/h2-5H,6-10H2,1H3,(H,14,16);1H

InChI Key

ZVBDTLZLYZKUHR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CN2CCOCC2.Cl

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCOCC2.Cl

Other CAS RN

143579-15-1

synonyms

N-(2-methoxyphenyl)-2-morpholin-4-yl-acetamide hydrochloride

Origin of Product

United States

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